molecular formula C37H46N4O6 B1675083 Lopinavir Metabolite M-1 CAS No. 192725-39-6

Lopinavir Metabolite M-1

Cat. No.: B1675083
CAS No.: 192725-39-6
M. Wt: 642.8 g/mol
InChI Key: PSUMJBRVYHIASB-WPRNPTMGSA-N
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Description

The compound Lopinavir Metabolite M-1 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including phenyl, hydroxyl, and diazinan-1-yl groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Lopinavir Metabolite M-1, an active metabolite of Lopinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus .

Mode of Action

This compound inhibits the HIV-1 protease with a Ki of 0.7 pM . This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, it prevents the maturation of viral particles, thereby halting the replication of the virus .

Pharmacokinetics

Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 When co-administered with ritonavir, a potent inhibitor of these hepatic enzymes, it achieves significantly increased plasma levels of lopinavir, well above the mean 50% inhibitory concentration (ic50) for wild-type hiv-1 .

Result of Action

The inhibition of the HIV-1 protease by this compound leads to a decrease in the production of mature, infectious HIV-1 particles. This results in a reduction of viral load and an improvement in the clinical symptoms of HIV-1 infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 and CYP3A5 enzymes can affect its metabolism and hence its efficacy . Furthermore, the bioavailability and efficacy of Lopinavir can be influenced by the patient’s nutritional status, as its oral solution has been found to have increased bioavailability when taken with food .

Biochemical Analysis

Biochemical Properties

Lopinavir Metabolite M-1 inhibits HIV protease with a Ki of 0.7 pM . It interacts with the HIV-1 protease enzyme, leading to the inhibition of the enzyme and thus, preventing the maturation of the virus .

Cellular Effects

The effects of this compound on cells are primarily related to its antiviral activities. It inhibits the replication of clinical isolates of HIV-1 . The compound’s influence on cell function includes impacting cell signaling pathways and gene expression related to the HIV life cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the HIV-1 protease enzyme. This binding interaction inhibits the enzyme, preventing the cleavage of the viral polyprotein precursors, which is a crucial step in the viral replication cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows consistent inhibitory effects on the HIV-1 protease over time . Information concerning the product’s stability, particularly in solution, has rarely been reported .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Lopinavir, the parent compound, exhibits dose-dependent antiviral activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of the HIV-1 protease inhibitor, Lopinavir .

Transport and Distribution

It is known that Lopinavir, the parent compound, is highly bound to plasma proteins (98-99%) .

Subcellular Localization

Given its role as an inhibitor of the HIV-1 protease, it is likely to be found in locations where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxyacetyl derivative, followed by the introduction of the diazinan-1-yl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.

    Substitution: The diazinan-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Lopinavir Metabolite M-1: shares similarities with other compounds containing phenyl, hydroxyl, and diazinan-1-yl groups.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

CAS No.

192725-39-6

Molecular Formula

C37H46N4O6

Molecular Weight

642.8 g/mol

IUPAC Name

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide

InChI

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1

InChI Key

PSUMJBRVYHIASB-WPRNPTMGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lopinavir Metabolite M1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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